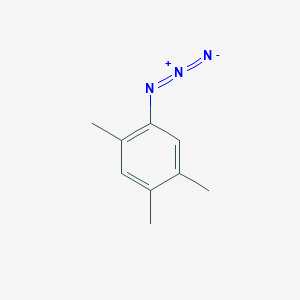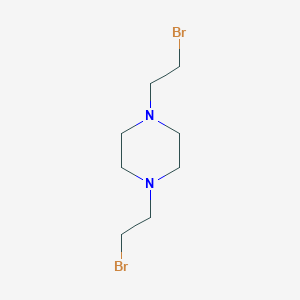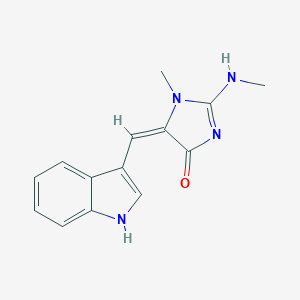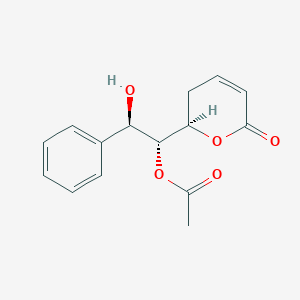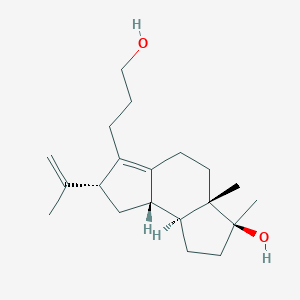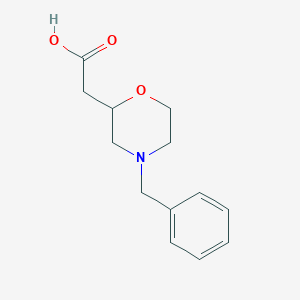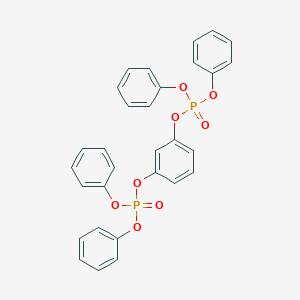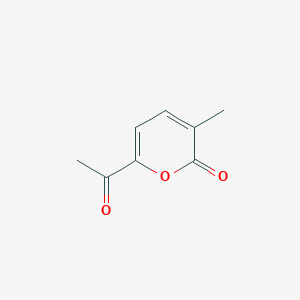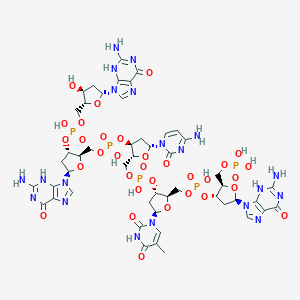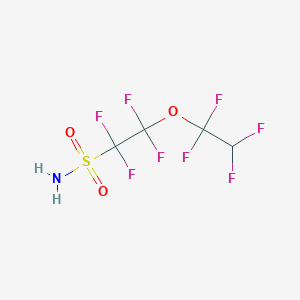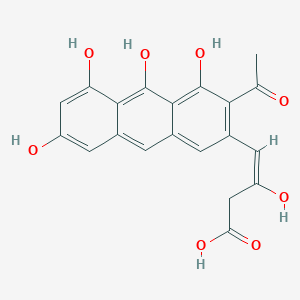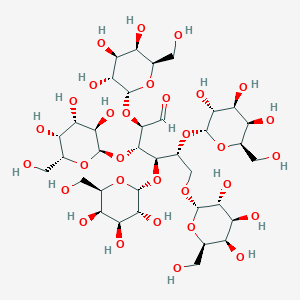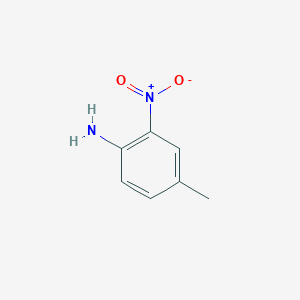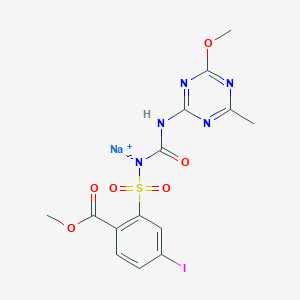
碘磺隆甲酯钠
描述
Iodosulfuron-methyl-sodium is a sulfonylurea herbicide widely used to control broadleaf weeds in various crops, including cereals. It is highly soluble in aqueous solutions and semi-volatile. This compound is known for its herbicidal properties, which stem from its ability to inhibit the enzyme acetolactate synthase, crucial for the synthesis of branched amino acids such as leucine, isoleucine, and valine .
科学研究应用
Iodosulfuron-methyl-sodium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various metabolites and derivatives for analytical purposes.
Medicine: While primarily an agricultural chemical, its interactions with biological systems provide insights into enzyme inhibition and metabolic pathways.
作用机制
Target of Action
Iodosulfuron-methyl-sodium, a member of the sulfonylurea herbicide family, primarily targets the enzyme acetolactate synthase (ALS) . ALS, also known as acetohydroxyacid synthase (AHAS), plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .
Mode of Action
The compound acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential branched amino acids, thereby interfering with protein synthesis . The disruption of protein synthesis subsequently interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The primary biochemical pathway affected by Iodosulfuron-methyl-sodium is the synthesis of branched amino acids. By inhibiting ALS, the compound prevents the production of L-leucine, L-isoleucine, and L-valine . These amino acids are essential for protein synthesis, and their absence disrupts normal cellular functions, leading to the death of the plant .
Result of Action
The primary result of Iodosulfuron-methyl-sodium’s action is the death of the plant. By inhibiting the synthesis of essential branched amino acids, the compound disrupts protein synthesis, DNA synthesis, and cell division and growth . This disruption of key cellular processes leads to the death of the plant .
Action Environment
Iodosulfuron-methyl-sodium is used in various environments, including cereals, turf, and soybean fields . It has been scientifically proven to be selective in cereals, acting against a broad spectrum of grass weeds and a range of dicot weeds . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of water (due to its high solubility) and its persistence in different environments .
生化分析
Biochemical Properties
Iodosulfuron-methyl-sodium interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is crucial for the synthesis of branched-chain amino acids, including leucine, isoleucine, and valine . The interaction between Iodosulfuron-methyl-sodium and ALS disrupts the normal biochemical reactions in plants, leading to their death .
Cellular Effects
The primary cellular effect of Iodosulfuron-methyl-sodium is the disruption of amino acid synthesis. By inhibiting ALS, it prevents the production of essential amino acids, leading to a deficiency that affects various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Iodosulfuron-methyl-sodium involves binding to the ALS enzyme and inhibiting its function . This prevents the enzyme from catalyzing the reaction that produces branched-chain amino acids. The lack of these amino acids disrupts normal cellular functions and leads to the death of the plant cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodosulfuron-methyl-sodium have been observed to change over time . Initially, there is a significant inhibition of soil urease activity and microbial biomass carbon, which then returns to normal levels . The catalase activity in the soil is initially slightly inhibited, then stimulated, and eventually recovers .
Dosage Effects in Animal Models
The health effects noted in animals occur at doses more than 100 times higher than levels to which humans are normally exposed when using Iodosulfuron-methyl-sodium according to label directions .
Metabolic Pathways
Iodosulfuron-methyl-sodium is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway and leads to a deficiency of these essential amino acids .
Transport and Distribution
Iodosulfuron-methyl-sodium is highly soluble in aqueous solution and semi-volatile . It is not persistent in soil but may be in aquatic systems . This suggests that it can be easily transported and distributed within the environment .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of iodosulfuron-methyl-sodium involves several synthetic routes. One common method includes the reaction of 6-aminosaccharin with potassium iodide in the presence of alkyl nitrite and acetic acid. This reaction avoids the decomposition and hydrolysis of diazonium salt, thereby improving the reaction yield . Another approach involves the controlled hydrolytic degradation of active substances or de novo synthesis from commercially available triazine precursors .
Industrial Production Methods: Industrial production of iodosulfuron-methyl-sodium typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions: Iodosulfuron-methyl-sodium undergoes various chemical reactions, including hydrolytic and photochemical degradation. These reactions can occur in soil and surface water, leading to the formation of metabolites .
Common Reagents and Conditions:
Hydrolytic Degradation: Involves water and can be catalyzed by acids or bases.
Photochemical Degradation: Occurs under exposure to light, particularly ultraviolet light.
Major Products Formed: The degradation of iodosulfuron-methyl-sodium results in several metabolites, which are often analyzed using techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry .
相似化合物的比较
Metsulfuron-methyl: Another sulfonylurea herbicide with similar herbicidal properties and mechanisms of action.
Chlorimuron-ethyl: Also inhibits acetolactate synthase and is used to control broadleaf weeds.
Uniqueness: Iodosulfuron-methyl-sodium is unique due to its specific structural features, such as the presence of an iodine atom, which influences its solubility and reactivity. Its high solubility in water and semi-volatility make it distinct from other sulfonylurea herbicides .
属性
CAS 编号 |
144550-36-7 |
|---|---|
分子式 |
C14H13IN5NaO6S |
分子量 |
529.24 g/mol |
IUPAC 名称 |
sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide |
InChI |
InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 |
InChI 键 |
JUJFQMPKBJPSFZ-UHFFFAOYSA-M |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |
手性 SMILES |
CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+] |
规范 SMILES |
CC1=NC(=NC(=N1)OC)[N-]C(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |
Key on ui other cas no. |
144550-36-7 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



